Acetic acid-2-13C is a carboxylic acid with a single carbon isotope label that has been extensively studied due to its various applications in food and beverage production, industrial chemistry, and scientific research. Acetic acid bacteria (AAB) are known for their role in the bioproduction of acetic acid and have been the subject of significant research to understand their taxonomy, molecular biology, and physiology1. The unique metabolism of AAB, which involves the oxidation of sugars, sugar alcohols, and ethanol, results in the production of acetic acid as a major end product, distinguishing them from other bacteria1.
Acetic acid bacteria play a crucial role in the production of vinegar through the acetous fermentation of natural alcoholic substrates. Depending on the substrate, vinegars can be classified as fruit, starch, or spirit substrate vinegars. Industrial vinegar manufacturing processes are categorized into slow, quick, and submerged processes. AAB are also involved in cocoa production, which is economically significant for some countries1.
AAB and their enzymes are used in the biotransformation of various compounds. For instance, they are involved in the production of 2-keto-L-gulonic acid for vitamin C production, D-tagatose as a bulking agent and noncalorific sweetener, and shikimate, which is a key intermediate for many antibiotics1.
The study of acetic acid's formation from glucose isotopomers has revealed insights into the Maillard reaction cascade. Isotope labeling studies have shown that all six carbon atoms of glucose can be incorporated into acetic acid, with the hydrolytic beta-dicarbonyl cleavage mechanism being a major pathway leading to acetic acid formation without the need for oxidizing agents3. This research is significant for understanding the chemical pathways in food chemistry and the formation of flavor compounds.
The NMR studies of acetic acid ionization dynamics are not only important for understanding the fundamental properties of acetic acid but also have practical implications for water filtration technologies. The data obtained from these studies can be used to improve the properties of polymeric nanofiltration membranes, which are crucial for the removal of ionic pollutants from water4.
Acetic acid is primarily produced through two main processes: synthetic production and biological fermentation. Approximately 75% of acetic acid is synthesized via the carbonylation of methanol using carbon monoxide, while about 10% is produced through fermentation processes, such as the action of certain bacteria on sugars. The compound is classified as a weak acid, exhibiting corrosive properties in its concentrated form, often referred to as glacial acetic acid due to its ability to solidify at low temperatures (melting point: 16.6 °C) .
The synthesis of acetic acid can be achieved through several methods:
Recent advancements have introduced methods utilizing renewable resources, such as synthesizing acetic acid from carbon dioxide and hydrogen using bimetallic catalysts .
Acetic acid has a simple molecular structure characterized by a carboxyl group () attached to a methyl group (). Its structural representation can be depicted as follows:
Acetic acid participates in various chemical reactions:
These reactions highlight the versatility of acetic acid in organic synthesis .
The mechanism of action for acetic acid primarily revolves around its acidic nature. As a weak acid, it dissociates partially in water:
This dissociation allows acetic acid to act as a proton donor (Brønsted-Lowry acid), facilitating various biochemical processes, including metabolism where it serves as an intermediate in the citric acid cycle .
Acetic acid possesses several notable physical and chemical properties:
These properties make acetic acid useful in various applications across different industries .
Acetic acid has diverse applications:
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